molecular formula C21H14F3N5O5S B11484290 2-Amino-4-(5-nitrothiophen-2-yl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(5-nitrothiophen-2-yl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11484290
M. Wt: 505.4 g/mol
InChI Key: MBRXXOUKXIKLMP-UHFFFAOYSA-N
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Description

2-AMINO-1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(5-NITROTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(5-NITROTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Functional Group Introduction:

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(5-NITROTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups at the trifluoromethyl position.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a candidate for drug development due to its unique structural features.

    Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-AMINO-1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(5-NITROTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(5-NITROTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE: can be compared with other quinoline derivatives that possess similar functional groups.

    Differences: The presence of the trifluoromethyl group and the specific arrangement of nitro groups make this compound unique compared to other quinoline derivatives.

Uniqueness

The unique combination of functional groups in 2-AMINO-1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(5-NITROTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H14F3N5O5S

Molecular Weight

505.4 g/mol

IUPAC Name

2-amino-4-(5-nitrothiophen-2-yl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C21H14F3N5O5S/c22-21(23,24)10-4-5-12(14(8-10)28(31)32)27-13-2-1-3-15(30)19(13)18(11(9-25)20(27)26)16-6-7-17(35-16)29(33)34/h4-8,18H,1-3,26H2

InChI Key

MBRXXOUKXIKLMP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])N)C#N)C4=CC=C(S4)[N+](=O)[O-])C(=O)C1

Origin of Product

United States

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